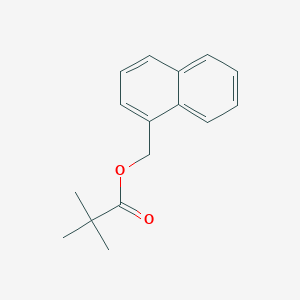
(Naphthalen-1-yl)methyl 2,2-dimethylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Naphthalen-1-yl)methyl 2,2-dimethylpropanoate is an organic compound that belongs to the ester class of chemicals It is characterized by the presence of a naphthalene ring attached to a methyl 2,2-dimethylpropanoate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Naphthalen-1-yl)methyl 2,2-dimethylpropanoate typically involves the esterification reaction between naphthalen-1-ylmethanol and 2,2-dimethylpropanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and controlled reaction conditions ensures the consistent quality of the final product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in its pure form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the ester group into an alcohol. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups. Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate these reactions.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: NaOH in aqueous solution, NH₃ in ethanol.
Major Products Formed:
Oxidation: Naphthalen-1-ylmethanoic acid, 2,2-dimethylpropanone.
Reduction: Naphthalen-1-ylmethanol, 2,2-dimethylpropanol.
Substitution: Naphthalen-1-ylmethylamine, 2,2-dimethylpropanoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (Naphthalen-1-yl)methyl 2,2-dimethylpropanoate is used as an intermediate in organic synthesis. Its unique structure makes it a valuable building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed ester hydrolysis reactions. It helps in understanding the mechanisms of esterases and lipases.
Medicine: The compound’s derivatives have potential applications in medicinal chemistry. They can be explored for their pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, fragrances, and flavoring agents. Its stability and reactivity make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of (Naphthalen-1-yl)methyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets. In biological systems, the compound can be hydrolyzed by esterases to release naphthalen-1-ylmethanol and 2,2-dimethylpropanoic acid. These products can then participate in various biochemical pathways, influencing cellular processes. The naphthalene ring can interact with hydrophobic pockets in proteins, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Naphthalen-1-ylmethanol: Shares the naphthalene ring structure but lacks the ester group.
2,2-Dimethylpropanoic acid: Contains the same 2,2-dimethylpropanoate moiety but without the naphthalene ring.
Methyl 2,2-dimethylpropanoate: Similar ester structure but with a methyl group instead of the naphthalene ring.
Uniqueness: (Naphthalen-1-yl)methyl 2,2-dimethylpropanoate is unique due to the combination of the naphthalene ring and the 2,2-dimethylpropanoate ester group. This dual functionality imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis, research, and industry.
Eigenschaften
CAS-Nummer |
72681-59-5 |
|---|---|
Molekularformel |
C16H18O2 |
Molekulargewicht |
242.31 g/mol |
IUPAC-Name |
naphthalen-1-ylmethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C16H18O2/c1-16(2,3)15(17)18-11-13-9-6-8-12-7-4-5-10-14(12)13/h4-10H,11H2,1-3H3 |
InChI-Schlüssel |
NPZJDWAPUODSLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)OCC1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




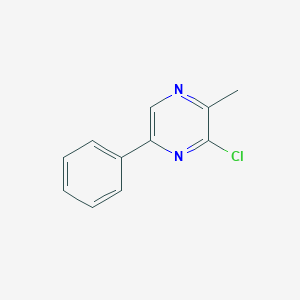

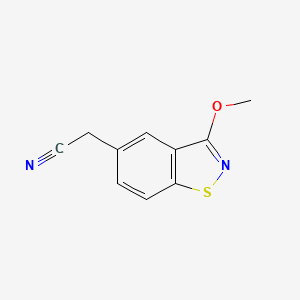


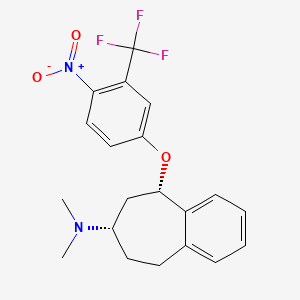
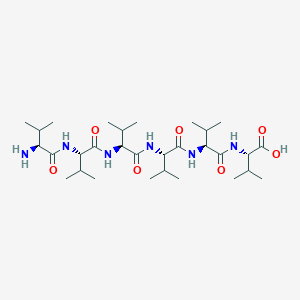
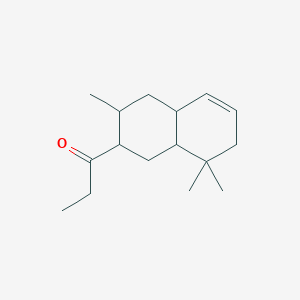


![2-{[(4-Methylphenyl)sulfanyl]methyl}thiophene](/img/structure/B14476884.png)
![Ethanol, 2-[[(ethenylphenyl)methyl]thio]-](/img/structure/B14476885.png)
